Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
Description
Historical Development of Thiazolo[3,2-b]Triazole Scaffold
The thiazolo[3,2-b]triazole scaffold emerged as a hybrid heterocycle following advancements in triazole and thiazole chemistry. Triazoles were first synthesized in 1885 by Bladin, who recognized their potential as nitrogen-rich aromatic systems. By the mid-20th century, the antifungal properties of azoles spurred interest in fused derivatives, with thiazolo-triazoles gaining prominence due to their dual capacity for hydrogen bonding and π-π stacking. Early synthetic routes relied on cyclocondensation of thiosemicarbazides with α-haloketones, but modern methods employ Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to achieve regioselective annulation.
The [3,2-b] isomer, in particular, became a focus for antimicrobial research after studies demonstrated its ability to inhibit bacterial enoyl-[acyl-carrier-protein] reductase (FabI), a critical enzyme in fatty acid biosynthesis. For instance, derivative H127 (a thiazolo[2,3-c]triazole) exhibited antitubercular activity (MIC: 16 μg/mL against M. tuberculosis), validating the scaffold’s utility. Subsequent structural optimizations introduced electron-withdrawing groups at the 5-position and lipophilic substituents at the 2-position to enhance membrane permeability.
Emergence of Piperidine-Substituted Thiazolotriazoles
Piperidine integration into thiazolotriazoles marks a strategic shift toward modulating physicochemical properties and target engagement. Piperidine’s chair conformation enables axial and equatorial positioning of substituents, fine-tuning steric and electronic interactions with biological targets. In the case of ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)methyl)piperidine-3-carboxylate, the piperidine-3-carboxylate moiety likely enhances solubility while providing a hydrogen-bond acceptor site.
This design parallels earlier work on piperidine-containing antifungals (e.g., posaconazole), where the alicyclic ring improved pharmacokinetic profiles. Recent studies on thiazolotriazole-piperidine hybrids, such as compound 37 (MIC: 8 μg/mL against S. mutans), further underscore the synergy between these motifs. The ethyl and methoxy groups on the aryl component may augment lipophilicity, facilitating penetration through bacterial membranes.
Significance in Heterocyclic Medicinal Chemistry
Thiazolo[3,2-b]triazoles occupy a unique niche due to their dual heterocyclic systems. The thiazole ring contributes to redox modulation and metal chelation, while the triazole nucleus engages in dipole-dipole interactions with enzymatic active sites. For example, the 6-hydroxy group in the target compound could coordinate with FabI’s catalytic lysine residue, mimicking the natural substrate’s enolate intermediate.
Comparative analyses of thiazolotriazole derivatives reveal structure-activity relationships (SARs) critical for optimization:
- 2-Methyl substitution : Enhances metabolic stability by shielding the thiazole ring from oxidative degradation.
- 6-Hydroxy group : Serves as a hydrogen-bond donor, improving affinity for oxidoreductases.
- Piperidine-3-carboxylate : Balances hydrophilicity and conformational rigidity, as seen in related antifungals.
Research Rationale and Objectives
The synthesis of ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)methyl)piperidine-3-carboxylate addresses two key challenges in antimicrobial drug discovery: overcoming resistance mechanisms and expanding spectrum breadth. By merging the thiazolotriazole core with a multifunctional piperidine-carboxylate arm, this compound aims to disrupt conserved bacterial pathways (e.g., fatty acid synthesis) while minimizing off-target effects.
Current objectives include:
- Structural characterization : Confirming regiochemistry via NMR and X-ray crystallography.
- In vitro profiling : Assessing activity against Gram-positive/negative bacteria and fungal strains.
- Mechanistic studies : Elucidating interactions with FabI and related targets through molecular docking.
Preliminary data on analogous compounds suggest MIC values in the 8–32 μg/mL range, with broad-spectrum potential. For instance, derivative 10 (a structural cousin) inhibited E. coli at 16 μg/mL and C. albicans at 32 μg/mL, indicating cross-kingdom efficacy.
Table 1: Bioactivity Profile of Representative Thiazolo[3,2-b]Triazole Derivatives
| Compound | Substituents | S. mutans (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |
|---|---|---|---|---|
| H127 | 2-(4-Chlorophenyl)thioacetamide | 16 | 32 | 64 |
| 10 | 2-(4-Methoxyphenyl)thioacetamide | 8 | 16 | 32 |
| 37 | 2-(3-Nitrophenyl)thioacetamide | 8 | 16 | 64 |
| Target Compound | Piperidine-3-carboxylate | Pending | Pending | Pending |
Properties
IUPAC Name |
ethyl 1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-5-31-17-10-9-15(12-18(17)30-4)19(20-21(28)27-23(33-20)24-14(3)25-27)26-11-7-8-16(13-26)22(29)32-6-2/h9-10,12,16,19,28H,5-8,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEAFOJBHJZCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCC(C4)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, synthesized derivatives, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by several functional groups:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Thiazolo-triazole moiety : A fused heterocyclic system that contributes to its biological activity.
- Methoxy and ethoxy substituents : These groups may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival pathways. The thiazolo-triazole component is known for its ability to modulate kinase activities, which are critical in tumor growth and metastasis.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor effects. A study conducted on various cancer cell lines demonstrated promising results:
| Cancer Type | IC50 (µM) | Notes |
|---|---|---|
| Breast Cancer (MCF7) | 15.4 | Significant inhibition of cell proliferation |
| Colon Cancer (HCT116) | 12.8 | Induction of apoptosis observed |
| Lung Cancer (A549) | 18.0 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound may act as a potent anticancer agent through multiple mechanisms including apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines effectively. The National Cancer Institute's screening program has identified several derivatives with high antitumor activity against leukemia, non-small cell lung cancer, and melanoma .
Case Study 1: Anticancer Potential
A recent investigation into the synthesis and biological evaluation of related thiazolo-triazole compounds revealed that substituents on the piperidine ring significantly affect their anticancer properties. For instance, compounds with longer alkyl chains showed increased potency against breast cancer cells (MDA-MB-468) .
Case Study 2: Mechanistic Insights
Another study focused on the apoptotic pathways activated by these compounds. The results indicated that this compound promotes apoptosis through caspase activation and mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolo-Triazole Derivatives
(a) Ethyl 4-[(2-Ethyl-6-Hydroxy[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-yl)(3-Fluorophenyl)Methyl]-1-Piperazinecarboxylate
- Structural Differences :
- Core Ring : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine may enhance solubility due to increased basicity.
- Substituents : 3-Fluorophenyl vs. 4-ethoxy-3-methoxyphenyl. Fluorine introduces electronegativity, while ethoxy/methoxy groups provide bulkier, electron-rich aromatic systems.
- Thiazolo-Triazole Modifications : 2-Ethyl vs. 2-methyl substitution; both retain the 6-hydroxy group critical for hydrogen bonding.
- Functional Implications :
- The fluorine atom may improve metabolic stability and membrane permeability.
- Piperazine’s basicity could alter binding kinetics in acidic environments.
(b) Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
- Structural Differences :
- Heterocyclic System : Thiazolo-pyrimidine vs. thiazolo-triazole. Pyrimidine’s planar structure may favor intercalation or kinase inhibition.
- Substituents : 4-Chlorophenyl and (Z)-methoxycarbonyl groups vs. ethoxy-methoxyphenyl and hydroxy groups. Chlorine enhances lipophilicity, while methoxycarbonyl introduces electrophilic character.
- Functional Implications :
- The α,β-unsaturated ester in the Z-configuration could act as a Michael acceptor, enabling covalent binding to target proteins.
Pyrazole-Triazole Hybrids
(a) 3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles
- Structural Differences :
- Core System : Triazolo-thiadiazole fused with pyrazole vs. thiazolo-triazole fused with phenyl-piperidine.
- Substituents : 4-Methoxyphenyl (shared with the target compound) but linked to pyrazole instead of thiazolo-triazole.
- Functional Implications: Demonstrated antifungal activity via docking with lanosterol 14α-demethylase (PDB: 3LD6), suggesting the target compound may share similar targets but with modified binding affinity due to its distinct heterocyclic system.
Triazole-Containing Agrochemicals
(a) Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate
- Structural Differences: Core System: Simple 1,2,3-triazole vs. fused thiazolo-triazole. Substituents: Chloropyridyl and ethoxymethyleneamino groups vs. hydroxy-thiazolo-triazole and ethoxy-methoxyphenyl.
- Functional Implications: The chloropyridyl group confers insecticidal activity, while the ethoxymethyleneamino moiety may act as a hydrolyzable prodrug.
Research Implications
- Pharmacological Potential: The 6-hydroxy group and ethoxy-methoxyphenyl substituent may enhance target engagement through hydrogen bonding and hydrophobic interactions, respectively.
- Comparative Advantages : Unlike simpler triazoles (e.g., ), the thiazolo-triazole-piperidine architecture offers three-dimensional complexity for selective binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
